molecular formula C14H16N2O3 B2533863 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide CAS No. 1421583-84-7

2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide

Cat. No. B2533863
M. Wt: 260.293
InChI Key: SGFJNNWKSJYKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.2931. It is not intended for human or veterinary use and is available for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16N2O31. However, the specific structural details are not available.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 260.2931.


Scientific Research Applications

Chemical Synthesis and Corrosion Inhibition

A study by Yıldırım & Cetin (2008) explored the synthesis of various acetamide derivatives, including those similar to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide, and evaluated their corrosion inhibition capabilities. These compounds were tested on steel in acidic and oil media, demonstrating significant inhibition efficiencies, making them potential candidates for corrosion protection applications in various industrial settings (Yıldırım & Cetin, 2008).

Anticancer Potential

Sharma et al. (2018) synthesized a compound closely related to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide and investigated its anticancer properties through molecular docking analysis. The study targeted the VEGFr receptor, indicating the compound's potential in cancer treatment research (Sharma et al., 2018).

Advanced Material Applications

Batibay et al. (2020) synthesized a derivative incorporating a polyhedral oligomeric silsesquioxane (POSS) structure, showing improved thermal stability and robustness in poly(methyl methacrylate) matrices. This research highlights the potential of acetamide derivatives in enhancing material properties for various technological applications (Batibay et al., 2020).

Herbicidal Activity

Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group, similar in structure to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide, showed strong herbicidal activities against various upland weeds, suggesting their utility in agricultural applications (Kai et al., 1998).

Photovoltaic Efficiency and Biological Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the versatility of acetamide derivatives in renewable energy applications and their interaction with biological molecules (Mary et al., 2020).

Safety And Hazards

This compound is not intended for human or veterinary use1. However, specific safety and hazard information is not available.


Future Directions

The future directions and potential applications of this compound are not clear from the available resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)11-3-5-13(6-4-11)18-9-14(17)16-12-7-15-19-8-12/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJNNWKSJYKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide

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